Unveiling the Atomic Architecture: A Technical Guide to the Chemical Structure of Calcium Mesoxalate Trihydrate
Unveiling the Atomic Architecture: A Technical Guide to the Chemical Structure of Calcium Mesoxalate Trihydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure of Calcium mesoxalate trihydrate (CaC₃O₅·3H₂O). Meticulously compiled for researchers, scientists, and professionals in drug development, this document delves into the crystallographic parameters, molecular geometry, and the experimental methodologies employed in its structural elucidation. The presented data is critical for understanding the physicochemical properties of this compound, which may play a role in biomineralization and pathological calcification processes.
Core Structural and Crystallographic Data
The definitive crystal structure of Calcium mesoxalate trihydrate was established through single-crystal X-ray diffraction analysis. The compound crystallizes in a triclinic system, a testament to its low-symmetry atomic arrangement. The key crystallographic and structural parameters are summarized in the table below, providing a quantitative foundation for further computational modeling and experimental design.
| Parameter | Value | Reference |
| Chemical Formula | C₃H₂CaO₆·3H₂O | [1][2] |
| Molecular Weight | 228.17 g/mol | [3] |
| Synonyms | Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate | [1][3] |
| Crystal System | Triclinic | [4][5] |
| Space Group | Pī | [4][5] |
| Unit Cell Dimensions | ||
| a | 7.145(6) Å | [5] |
| b | 8.600(7) Å | [5] |
| c | 6.099(5) Å | [5] |
| α | 112.30(5)° | [5] |
| β | 108.87(5)° | [5] |
| γ | 89.92(5)° | [5] |
| Volume | 319.6(5) ų | Calculated |
| Z | 2 | [4][5] |
Experimental Protocols: Synthesis and Structural Determination
The elucidation of the chemical structure of Calcium mesoxalate trihydrate is contingent on the successful synthesis of high-quality single crystals and subsequent analysis by X-ray diffraction. The following sections detail the experimental methodologies cited in the literature.
Synthesis of Calcium Mesoxalate Trihydrate Single Crystals
Two primary methods for the synthesis of Calcium mesoxalate trihydrate have been reported, each yielding crystals suitable for structural analysis.
Method 1: Reaction of Whitlockite with Oxalic Acid
This method was employed in the original structure determination study.[2][4]
-
Materials:
-
Massive whitlockite [Ca₉(Mg,Fe²⁺)(PO₄)₆(PO₃OH)]
-
Oxalic acid solution (concentration not specified in the cited literature)
-
-
Procedure:
Method 2: Hydrolysis of Diethyl Oxalate in the Presence of Calcite
A more recent approach involves the slow hydrolysis of an organic ester to generate oxalic acid in situ.[6]
-
Materials:
-
Aqueous solution of diethyl oxalate
-
Calcite crystals (CaCO₃)
-
-
Procedure:
-
An aqueous solution of diethyl oxalate is prepared.[6]
-
This solution is reacted with calcite crystals. The slow hydrolysis of diethyl oxalate in water forms oxalic acid.[6]
-
The in-situ generated oxalic acid then reacts with the calcite crystals to produce crystals of calcium oxalate.[6]
-
The solid phases are separated from the reaction solution by filtration.[6] It is noted that the reproducibility of obtaining the trihydrate form is sensitive to factors such as temperature, reagent morphology, and the purity of the calcite crystals.[6]
-
Single-Crystal X-ray Diffraction Analysis
The following outlines a generalized, yet detailed, protocol for the determination of the crystal structure of a small molecule like Calcium mesoxalate trihydrate, based on standard crystallographic practices.
-
Crystal Mounting:
-
A suitable single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent crystal decay from atmospheric exposure and to facilitate flash-cooling.
-
-
Data Collection:
-
The mounted crystal is placed on the X-ray diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations and radiation damage.
-
A preliminary screening of the crystal's diffraction quality is performed.
-
A full sphere of diffraction data is collected using a modern area detector (e.g., CCD or CMOS). This typically involves a series of omega (ω) and phi (φ) scans to cover the entire reciprocal space.
-
The crystal-to-detector distance and exposure time per frame are optimized to ensure good resolution and signal-to-noise ratio.
-
-
Data Reduction and Structure Solution:
-
The raw diffraction images are processed using specialized software (e.g., SAINT, XDS). This involves integration of the reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This yields an initial electron density map.
-
An initial model of the molecule is built into the electron density map using software such as SHELXS or Olex2.[7]
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., using SHELXL).[7]
-
The refinement process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors to improve the agreement between the calculated and observed structure factors.
-
Difference Fourier maps are used to locate missing atoms (such as hydrogen atoms on water molecules) and to identify any disorder or unmodeled electron density.
-
The final refined structure is validated using crystallographic software to check for geometric reasonability and to generate the final crystallographic information file (CIF).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from the synthesis of Calcium mesoxalate trihydrate to the final determination of its chemical structure.
References
- 1. researchgate.net [researchgate.net]
- 2. minsocam.org [minsocam.org]
- 3. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. msaweb.org [msaweb.org]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. air.unimi.it [air.unimi.it]
- 7. neutrons.ornl.gov [neutrons.ornl.gov]
